molecular formula C21H21N5O3 B15030817 N'-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide

N'-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide

Cat. No.: B15030817
M. Wt: 391.4 g/mol
InChI Key: PPFCKHUQCSFYGN-YDZHTSKRSA-N
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Description

N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide typically involves multiple steps, starting from the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole nucleus is known to interact with multiple receptors, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholin-4-yl and pyridine-3-carbohydrazide moieties enhances its potential for diverse applications compared to other indole derivatives.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(E)-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H21N5O3/c27-20(25-8-10-29-11-9-25)15-26-14-17(18-5-1-2-6-19(18)26)13-23-24-21(28)16-4-3-7-22-12-16/h1-7,12-14H,8-11,15H2,(H,24,28)/b23-13+

InChI Key

PPFCKHUQCSFYGN-YDZHTSKRSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CN=CC=C4

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CN=CC=C4

Origin of Product

United States

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